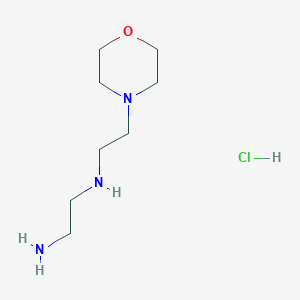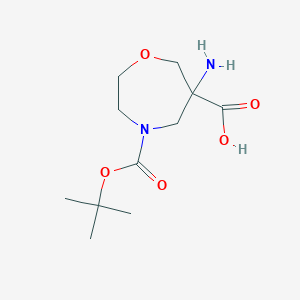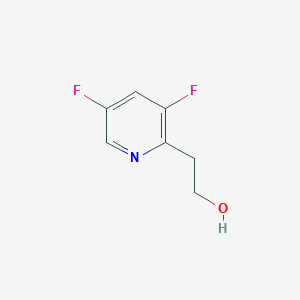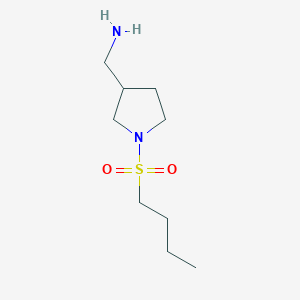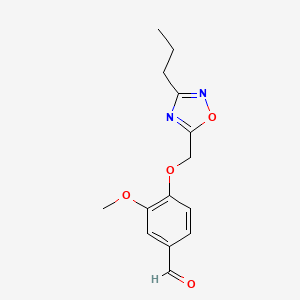
3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a chemical compound with the molecular formula C13H14O3N2. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a benzaldehyde core substituted with a methoxy group and a 1,2,4-oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclocondensation of an amidoxime with a suitable aldehyde or ketone.
Attachment of the Benzaldehyde Core: The oxadiazole intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反应分析
Types of Reactions
3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
科学研究应用
3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and antifungal activities .
相似化合物的比较
Similar Compounds
- 3-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-(P-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Uniqueness
3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the propyl-substituted oxadiazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry .
属性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC 名称 |
3-methoxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H16N2O4/c1-3-4-13-15-14(20-16-13)9-19-11-6-5-10(8-17)7-12(11)18-2/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
XLIDTOFFDVGNKG-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



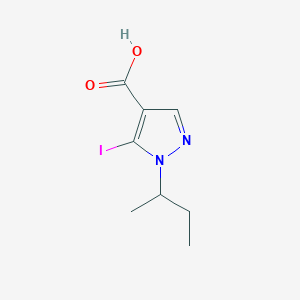
![1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one](/img/structure/B13329712.png)
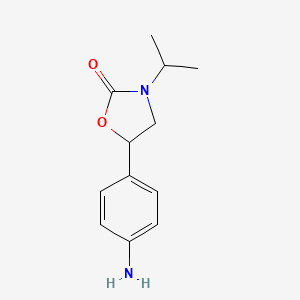
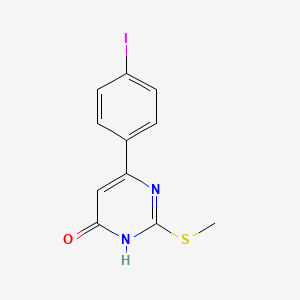
![6'-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B13329718.png)
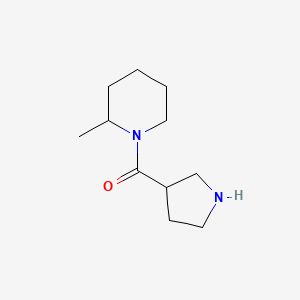

![tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate](/img/structure/B13329739.png)
![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13329758.png)
